![molecular formula C23H25FN2O3S B2888150 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)sulfonyl]-1H-indole CAS No. 878060-48-1](/img/structure/B2888150.png)

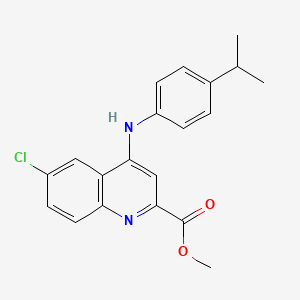

1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)sulfonyl]-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)sulfonyl]-1H-indole is a chemical compound that has been extensively studied for its potential in scientific research. This compound is also known as TAK-659 and has gained significant attention due to its potential as a therapeutic agent for the treatment of various diseases.

科学的研究の応用

Domino Synthesis of Azepino Fused Diindoles

An efficient protocol for synthesizing a novel class of azepino fused diindoles has been reported, leveraging isatin tethered N-sulfonyl-1,2,3-triazoles and indoles. This synthesis showcases a broad substrate scope, yielding up to 81%. The synthesized molecules demonstrate potential in reversible catalytic hydrogenation and photophysical applications, suggesting their utility in developing advanced materials and chemical probes (Nilesh Kahar et al., 2020).

Aminoacylation of Indoles and Pyrroles

A multicomponent one-pot cascade reaction for aminoacylation of indoles and pyrroles has been developed, indicating the formation of oxo-tryptamines and oxo-pyrroloethanamines under mild conditions. This methodological advancement underscores the versatility of sulfonyl-indole frameworks in synthesizing complex nitrogen-containing heterocycles, which are pivotal in medicinal chemistry and materials science (Joshua S. Alford & H. Davies, 2014).

Tandem Copper Catalysis for Triazoloindoles

The preparation of 3-sulfonyl[1,2,3]triazolo[4,5-b]indoles via tandem catalysis underscores the compound's utility as α-imino rhodium carbene precursors. This study reveals the compound's potential in constructing a range of valuable indole molecules, highlighting its importance in synthetic organic chemistry for generating complex molecular architectures (Yanpeng Xing et al., 2014).

Antioxidant Activity of Selanyl-Indole Derivatives

Research into the synthesis and antioxidant activity of 3-selanyl-1H-indole derivatives reveals their potential in mitigating oxidative stress. This suggests applications in developing antioxidants and therapeutic agents targeting diseases associated with oxidative damage (Beatriz M. Vieira et al., 2017).

Sequential Migration of Sulfonyl Groups

The sequential migration of sulfonyl groups through the synthesis of 1,4-diazepines from indoloazomethine ylides presents a novel methodological approach in organic synthesis. This process highlights the versatility of sulfonyl groups in facilitating complex transformations, contributing to the development of novel synthetic strategies (Namrim Heo et al., 2020).

特性

IUPAC Name |

1-(azepan-1-yl)-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3S/c24-19-11-9-18(10-12-19)17-30(28,29)22-15-26(21-8-4-3-7-20(21)22)16-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXIEJHKIXRUGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B2888067.png)

![1-(4-Methoxybenzyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2888069.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2888071.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2888073.png)

![6-Fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2888074.png)

![N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide](/img/structure/B2888081.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888082.png)

![4-[(1R,5S)-5-Azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid](/img/structure/B2888083.png)

![4-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2888084.png)

![2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide](/img/structure/B2888087.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-(cyclopropylcarbonyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2888088.png)